Tripropylamine

Description

Propriétés

IUPAC Name |

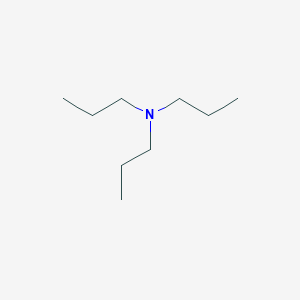

N,N-dipropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTHZRPMJXBUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67846-20-2 (acetate salt) | |

| Record name | Tripropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021849 | |

| Record name | Tripropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylamine appears as a water-white liquid. Flash point near 125 °F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent., Liquid, Colorless liquid with an odor of amines; [HSDB] Colorless to slightly yellow liquid; [NTP], Colourless to fishy liquid; Mild fishy aroma | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, N,N-dipropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tripropylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tripropylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), 156 °C, 156.00 to 158.00 °C. @ 760.00 mm Hg | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripropylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

98 °F (NTP, 1992), 41 °C, 105 °F (41 °C) OPEN CUP | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in ethyl ether and ethanol, In water, 748 mg/l @ 25 °C, 0.748 mg/mL at 25 °C, Soluble in water, Soluble (in ethanol) | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripropylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tripropylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.754 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7558 @ 20 °C, 0.754-0.760 | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripropylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air= 1) | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 1.51 [mmHg], 1.51 mm Hg @ 25 °C | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water white liquid, Colorless liquid | |

CAS No. |

102-69-2 | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,N-dipropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S624V3U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripropylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-136.3 °F (NTP, 1992), -93.5 °C | |

| Record name | TRIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripropylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tripropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylamine (TPA), a tertiary amine with the chemical formula (C₃H₇)₃N, is a versatile and important compound in organic synthesis and the pharmaceutical industry. Its utility spans from being a building block for more complex molecules to acting as a catalyst and a proton scavenger.[1][2] This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, detailed purification protocols, and analytical techniques for purity assessment, tailored for professionals in research and drug development.

This compound is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][3] It is soluble in ethanol and ether and slightly soluble in water.[1] Key physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N,N-dipropylpropan-1-amine |

| CAS Number | 102-69-2 |

| Molecular Formula | C₉H₂₁N |

| Molar Mass | 143.27 g/mol [4] |

| Boiling Point | 156 °C[1][3] |

| Melting Point | -93.5 °C[1] |

| Flash Point | 40.55 °C (Open Cup)[1] |

| Density | 0.7558 g/cm³[1] |

| Refractive Index | 1.4181[1] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common industrial method involves the amination of n-propanol. Alternative laboratory-scale syntheses include reductive amination and the alkylation of dipropylamine.

Amination of n-Propanol with Ammonia

The large-scale industrial production of this compound is predominantly achieved through the reaction of n-propanol with ammonia in the gas phase over a heterogeneous catalyst.[1] This process typically yields a mixture of mono-, di-, and this compound, which are then separated by distillation.[1][5]

Reaction Scheme:

CH₃CH₂CH₂OH + NH₃ → CH₃CH₂CH₂NH₂ + (CH₃CH₂CH₂)₂NH + (CH₃CH₂CH₂)₃N + H₂O

Industrial Process Overview:

The industrial synthesis is often a two-stage process to maximize the yield of this compound.

-

Stage 1: n-Propanol is reacted with ammonia over a copper- or nickel-containing catalyst at temperatures ranging from 130 to 250 °C and pressures from 1 to 220 bar.[1] This stage produces a mixture of mono-, di-, and this compound.

-

Stage 2: The product mixture from the first stage is subjected to multi-stage distillation to separate the components. The recovered dipropylamine is then fed into a second reactor and further reacted, often over a copper or nickel catalyst supported on aluminum and zirconium(IV) oxide, at temperatures of 200 to 260 °C and pressures of 60 to 150 bar, to produce additional this compound.[1][5]

Quantitative Data for Industrial Amination of n-Propanol:

| Parameter | Value |

| Catalyst | Ni-Cu-Al₂O₃ or Ni-CLi-Al₂O₃[1] |

| Reaction Temperature | 210 ± 10 °C[1] |

| Reaction Pressure | 396.66 kPa[1] |

| Raw Material Ratio (Alcohol:Ammonia:Hydrogen) | 4:2:4[1] |

| n-Propanol Conversion | 75% - 83%[4] |

| Total Yield of Di- and this compound | 75% - 80%[4] |

| Selectivity for Dipropylamine | 37% - 41%[4] |

| Selectivity for this compound | 35% - 40%[4] |

Proposed Laboratory Protocol for Amination of n-Propanol:

While direct replication of the high-pressure industrial gas-phase process is challenging in a standard laboratory, a liquid-phase batch reaction can be performed.

Materials:

-

n-Propanol

-

Ammonia (as a concentrated aqueous solution or anhydrous)

-

Raney Nickel or a supported nickel catalyst

-

High-pressure autoclave reactor with stirring

Procedure:

-

Charge the autoclave with n-propanol and the catalyst.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce ammonia into the reactor.

-

Pressurize the reactor with hydrogen.

-

Heat the reactor to the desired temperature (e.g., 180-220 °C) with vigorous stirring.

-

Maintain the reaction for a set period (e.g., 4-8 hours).

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting liquid mixture contains n-propanol, water, and a mixture of mono-, di-, and this compound, which can then be separated by fractional distillation.

Workflow for Amination of n-Propanol and Purification:

Caption: Synthesis of this compound via amination of n-propanol followed by purification.

Reductive Amination of Propionaldehyde with Dipropylamine

Reductive amination is a versatile method for forming amines from carbonyl compounds.[6][7][8][9] In this case, this compound can be synthesized by reacting propionaldehyde with dipropylamine to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine.[7][8][10]

Reaction Scheme:

(CH₃CH₂CH₂)₂NH + CH₃CH₂CHO → [(CH₃CH₂CH₂)₂N=CHCH₂CH₃]⁺ → (CH₃CH₂CH₂)₃N

Proposed Laboratory Protocol for Reductive Amination:

Materials:

-

Dipropylamine

-

Propionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of dipropylamine (1 equivalent) in DCM at 0 °C, add propionaldehyde (1.1 equivalents) dropwise.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation.

Caption: Synthesis of this compound via alkylation of dipropylamine.

Purification of this compound

The primary method for purifying this compound, especially from the reaction mixture of the amination of n-propanol, is fractional distillation. [1][5]This technique separates compounds based on their boiling points.

Boiling Points of Propylamines:

| Compound | Boiling Point (°C) |

| Monopropylamine | 48 |

| Dipropylamine | 110 |

| This compound | 156 [1][3] |

| n-Propanol | 97 |

| Water | 100 |

Proposed Laboratory Protocol for Fractional Distillation:

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Charge the round-bottom flask with the crude this compound mixture.

-

Heat the flask gently.

-

Collect the fractions based on their boiling points:

-

Fraction 1 (below 100 °C): This will primarily contain any remaining monopropylamine, n-propanol, and water.

-

Fraction 2 (around 110 °C): This fraction will be enriched in dipropylamine.

-

Fraction 3 (around 156 °C): This is the desired this compound fraction.

-

-

Monitor the temperature at the distillation head closely. A stable temperature during the collection of a fraction indicates a relatively pure compound.

-

The purity of the collected this compound fraction should be confirmed by analytical methods such as GC-MS.

Purification Workflow:

Caption: Fractional distillation for the purification of this compound.

Analytical Characterization

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the components of a mixture and provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.

Proposed GC-MS Protocol:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Injection Mode | Split (e.g., 50:1) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-300 amu |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Expected NMR Data (in CDCl₃):

-

¹H NMR:

-

Triplet at ~0.8-0.9 ppm (9H, -CH₃)

-

Sextet at ~1.3-1.4 ppm (6H, -CH₂-CH₃)

-

Triplet at ~2.2-2.3 ppm (6H, -N-CH₂-)

-

-

¹³C NMR:

-

~11 ppm (-CH₃)

-

~20 ppm (-CH₂-CH₃)

-

~56 ppm (-N-CH₂-)

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For this compound, the spectrum is characterized by the absence of N-H stretching bands (which would be present in primary and secondary amines) and the presence of C-H and C-N stretching vibrations. [11][12] Expected IR Data:

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the propyl groups.

-

~1460 cm⁻¹: C-H bending vibrations.

-

~1220-1020 cm⁻¹: C-N stretching vibrations.

Conclusion

This guide has provided a detailed overview of the primary synthesis and purification methods for this compound, catering to the needs of researchers and professionals in drug development. The amination of n-propanol remains the principal industrial route, while reductive amination and alkylation of dipropylamine offer viable laboratory-scale alternatives. Fractional distillation is the key purification technique, and the purity and identity of the final product can be rigorously confirmed using GC-MS, NMR, and IR spectroscopy. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of this compound in a laboratory setting.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C9H21N | CID 7616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRI-n-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 4. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. gctlc.org [gctlc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. N,N-Dipropyl-1-propanamine(102-69-2) IR Spectrum [m.chemicalbook.com]

- 12. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of tripropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylamine (TPA), a tertiary aliphatic amine, is a versatile chemical compound with significant applications across various scientific and industrial domains. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of relevant chemical processes to facilitate a comprehensive understanding of this compound.

Physical Properties of this compound

This compound is a colorless liquid with a characteristic amine-like, fishy odor.[1][2] It is a flammable liquid and is less dense than water.[1][3] The physical properties of this compound are critical for its handling, storage, and application in various experimental and industrial settings. A summary of these properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁N | [1] |

| Molecular Weight | 143.27 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Amine-like, fishy | [2] |

| Melting Point | -93.5 °C (-136.3 °F) | [2][4] |

| Boiling Point | 155-158 °C (311-316 °F) at 760 mmHg | [5][6] |

| Density | 0.753 - 0.756 g/cm³ at 20-25 °C | [1][5][6] |

| Vapor Pressure | 1.51 - 4.3 hPa at 20-25 °C | [1][2][5] |

| Vapor Density | 4.9 (Air = 1.0) | [2][5] |

| Solubility in Water | 0.44 - 2.6 g/L at 20-25 °C | [5][6][7] |

| logP (Octanol-Water Partition Coefficient) | 2.8 | [1] |

| pKa | 10.65 | [1] |

| Flash Point | 34 - 40.55 °C (93 - 105 °F) (closed cup) | [2][5][8] |

| Autoignition Temperature | 180 °C (356 °F) | [3][5] |

| Refractive Index (n20/D) | 1.416 - 1.4181 | [2][6] |

| Viscosity | 0.627 mPa·s at 25 °C | [5] |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a tertiary amine. Its basicity, attributed to the lone pair of electrons on the nitrogen atom, is a key chemical characteristic.

-

Basicity and Salt Formation: As a base, this compound readily reacts with acids in exothermic reactions to form tripropylammonium salts.[1][3] For instance, with hydrochloric acid, it forms tripropylammonium chloride.[5]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid halides, and anhydrides.[1][3] Contact with these substances can lead to vigorous reactions.

-

Hazardous Decomposition: When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides.[1] In the presence of air, it may form toxic nitrosamines upon heating.[2]

-

Reactivity Profile: It may also be incompatible with isocyanates, halogenated organics, peroxides, and phenols (acidic).[1][3] Flammable hydrogen gas may be generated in combination with strong reducing agents, such as hydrides.[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound. These protocols are based on standard laboratory procedures, adapted for the specific characteristics of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method.

Materials:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

This compound sample

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with heating oil to a level above the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating oil surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of this compound can be accurately measured using a pycnometer.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

This compound sample

-

Distilled water

-

Thermostatic water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostatic water bath set to a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample and repeat step 3.

-

Weigh the pycnometer filled with this compound and record the mass (m₃).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

Materials:

-

pH meter with a combination glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of hydrochloric acid (e.g., 0.1 M)

-

This compound solution of known concentration (e.g., 0.1 M in water)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Pipette a known volume of the this compound solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Record the initial pH of the this compound solution.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.5 mL) and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the volume of HCl required to reach the equivalence point has been added).

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

Industrial Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of n-propanol with ammonia over a catalyst at elevated temperature and pressure.[2][10] This process, known as reductive amination, produces a mixture of mono-, di-, and this compound, which are then separated by distillation.[10]

Caption: Industrial production workflow for this compound.

Mechanism of Electrochemiluminescence (ECL) with this compound

This compound is a widely used co-reactant in electrochemiluminescence (ECL) systems, particularly with ruthenium complexes like [Ru(bpy)₃]²⁺. The following diagram illustrates the key steps in the ECL reaction mechanism.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. TRI-n-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H21N | CID 7616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. EP2588442B1 - Method for producing tri-n-propyl amine (tpa) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. studymind.co.uk [studymind.co.uk]

- 9. scribd.com [scribd.com]

- 10. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]

Tripropylamine (CAS 102-69-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripropylamine (TPA), with the CAS number 102-69-2, is a tertiary amine that serves as a versatile and crucial building block and reagent in various chemical disciplines. Its utility spans from being a fundamental intermediate in the synthesis of complex molecules to a functional component in advanced analytical techniques. This guide provides an in-depth technical overview of this compound, including its chemical and physical properties, synthesis, key applications with experimental protocols, and safety information, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a clear, colorless liquid characterized by a distinctive amine or "fishy" odor.[1] It is a flammable substance and should be handled with appropriate safety precautions.[2][3] Its chemical and physical properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁N | [2] |

| Molecular Weight | 143.27 g/mol | [4][5] |

| Density | 0.753 - 0.760 g/mL at 25°C | [2][6][7] |

| Melting Point | -93.5 °C | [2][8] |

| Boiling Point | 155 - 158 °C | [2][9] |

| Flash Point | 32.5 - 40.55 °C | [2][8][10] |

| Water Solubility | 0.75 - 2.6 g/L at 20-25°C | [8][10] |

| Refractive Index (n20/D) | 1.416 | [2][11] |

| Vapor Density | 4.9 (vs air) | [2][4] |

| Vapor Pressure | 2.9 - 4.30 hPa at 20°C | [8][11] |

| pKa | 10.66 | [2] |

| LogP | 0.9 | [6] |

| Autoignition Temperature | 180 °C (356 °F) | [3][4] |

Spectral Data

| Spectral Technique | Key Data/Reference |

| ¹³C NMR | Spectra available in spectral databases.[12] |

| ATR-IR | Spectra available in spectral databases.[13] |

| Mass Spectrometry (GC-MS) | Data available through various chemical databases. |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the amination of n-propanol. This process involves reacting n-propanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.

Experimental Protocol: Industrial Synthesis of this compound

Objective: To synthesize this compound from n-propanol and ammonia.

Materials:

-

n-propanol

-

Ammonia

-

Hydrogen

-

Ni-CLi-Al₂O₃ catalyst

Procedure:

-

A mixture of n-propanol, ammonia, and hydrogen is prepared with a molar ratio of approximately 4:2:4.[8]

-

The reactant mixture is passed through a reactor containing a fixed bed of a Ni-CLi-Al₂O₃ catalyst.[2][8]

-

The reaction is maintained at a temperature of (210 ± 10) °C and a pressure of 396.66 kPa.[8]

-

The space velocity of n-propanol is kept between 0.25-0.51 L/L·h⁻¹.[8]

-

The reaction proceeds through a series of dehydrogenation, addition, dehydration, and hydrogenation steps to form a mixture of propylamine, dipropylamine, and this compound.[2][8]

-

The product mixture is then subjected to distillation to separate the individual amines. The conversion of n-propanol is typically in the range of 75-83%, with the total yield of di- and this compound being 75-80%.[8]

Applications in Research and Drug Development

This compound's utility in the scientific community is broad, primarily functioning as a base, catalyst, and a key component in advanced analytical methods.

Role as a Base and Catalyst in Organic Synthesis

As a tertiary amine, this compound is a non-nucleophilic base, making it suitable for reactions where the amine should not participate as a nucleophile. It is employed as a proton scavenger to neutralize acids formed during a reaction, thereby driving the equilibrium towards the product side.[4] This property is crucial in various coupling reactions, such as the Heck reaction, where it serves as a base to facilitate the catalytic cycle.[1]

Template in Zeolite Synthesis

In materials science, this compound is utilized as a structure-directing agent or template in the hydrothermal synthesis of zeolites and other microporous materials.[9][14] The amine molecules organize the inorganic precursors into a specific crystalline framework, which is then removed by calcination to leave a porous structure with well-defined channels and cavities.

Co-reactant in Electrochemiluminescence (ECL)

A significant application of this compound in modern bioanalytical chemistry is its role as a co-reactant in electrochemiluminescence (ECL) systems, particularly with ruthenium-based luminophores like tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺).[3][5][8] This technology is the foundation for highly sensitive immunoassays and other diagnostic platforms.

Objective: To generate an ECL signal using [Ru(bpy)₃]²⁺ as the luminophore and this compound as the co-reactant for analyte detection.

Materials:

-

Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) solution

-

This compound (TPA) solution

-

Phosphate-buffered saline (PBS)

-

Working electrode (e.g., glassy carbon, gold)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat with ECL detection capabilities (photomultiplier tube or photodiode)

Procedure:

-

Prepare a working solution containing the [Ru(bpy)₃]²⁺-labeled biomolecule (e.g., an antibody) and a specified concentration of this compound in a suitable buffer, typically PBS (pH 7.4).[6][15]

-

Set up a three-electrode electrochemical cell with the working, reference, and counter electrodes.

-

Pipette the working solution into the electrochemical cell.

-

Apply a potential sweep or step to the working electrode to initiate the electrochemical reactions. Typically, an anodic potential is applied.[5][6]

-

At the electrode surface, both [Ru(bpy)₃]²⁺ and TPA are oxidized.[5]

-

The oxidized TPA undergoes deprotonation to form a highly reducing radical intermediate.[15]

-

This intermediate reduces the oxidized [Ru(bpy)₃]³⁺ to an excited state, [Ru(bpy)₃]²⁺*.[5]

-

As the excited state luminophore relaxes to its ground state, it emits light (typically around 620 nm), which is detected by the photomultiplier tube. The intensity of the emitted light is proportional to the concentration of the analyte.[5]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][16] It causes severe skin and eye burns.[3][17] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.[15][18] Keep away from heat, sparks, open flames, and other ignition sources.[3][15] It is incompatible with strong oxidizing agents and strong acids.[4][15]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its role as a versatile base, a structure-directing template, and a high-performance co-reactant in electrochemiluminescence underscores its value to researchers, scientists, and professionals in drug development. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety practices, is essential for its effective and safe utilization in the laboratory and beyond.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Electrochemiluminescence Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and sensitive electrochemiluminescence detection using easily fabricated sensor with an integrated two-electrode system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07298C [pubs.rsc.org]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. research.unipd.it [research.unipd.it]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and characterization of chitosan quaternary ammonium salt and its application as drug carrier for ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Tailoring thermally activated delayed fluorescence emitters for efficient electrochemiluminescence with this compound as coreactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of Tripropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylamine, a tertiary amine, is a versatile organic compound with significant applications as a chemical intermediate, a solvent, and a catalyst in various industrial and pharmaceutical processes.[1][2][3] Its utility in the synthesis of dyes, corrosion inhibitors, and as a proton scavenger highlights its importance in organic synthesis.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of this compound, tailored for professionals in research and development.

Molecular Structure and Identification

This compound consists of a central nitrogen atom bonded to three propyl groups. Its systematic IUPAC name is N,N-dipropylpropan-1-amine.[4][5] The molecule is characterized by its simple, acyclic, and aliphatic structure.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N,N-dipropylpropan-1-amine[4][5] |

| Synonyms | Tri-n-propylamine, N,N-Dipropyl-1-propanamine[4] |

| CAS Number | 102-69-2[4][5] |

| Molecular Formula | C₉H₂₁N[4][6] |

| Molecular Weight | 143.27 g/mol [4][6] |

| InChI Key | YFTHZRPMJXBUME-UHFFFAOYSA-N[4][5] |

| SMILES | CCCN(CCC)CCC[4][5] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic amine-like, fishy odor.[5] A summary of its key physicochemical properties is presented in the table below.

Table of Physicochemical Data:

| Property | Value | Reference |

| Appearance | Colorless liquid | [5] |

| Odor | Fishy, amine-like | [5] |

| Density | 0.753 g/mL at 25 °C | [7] |

| Boiling Point | 155-158 °C | |

| Melting Point | -93.5 °C | [5] |

| Flash Point | 34 °C (closed cup) | [5] |

| Water Solubility | 2.6 g/L at 20 °C | |

| Vapor Pressure | 2.9 mmHg at 20 °C | [5] |

| Refractive Index | 1.416 at 20 °C | [7] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the amination of n-propanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.[1][8] A representative laboratory-scale procedure based on the reductive amination of propionaldehyde with dipropylamine is outlined below.

Representative Protocol for Reductive Amination:

-

Reaction Setup: To a stirred solution of dipropylamine (1 equivalent) and propionaldehyde (1.2 equivalents) in a suitable solvent such as methanol, add a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Characterization of this compound

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, the spectrum is relatively simple due to the symmetry of the molecule.

Representative ¹H NMR Protocol:

-

Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The expected chemical shifts (δ) are approximately:

-

δ 0.9 (triplet, 9H, -CH₃)

-

δ 1.4 (sextet, 6H, -CH₂-CH₃)

-

δ 2.3 (triplet, 6H, N-CH₂-) The integration of the signals should correspond to the number of protons in each environment.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.

Representative GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

MS Detection: The eluting compound is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Data Analysis: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern is typically dominated by α-cleavage, leading to the formation of a prominent ion at m/z = 114, corresponding to the loss of an ethyl group. Other characteristic fragments may also be observed.

Mandatory Visualizations

As this compound is not known to be involved in biological signaling pathways, a diagram representing a typical experimental workflow for its synthesis and purification is provided below.

Caption: A representative workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides essential information on the molecular structure, physicochemical properties, and analytical characterization of this compound. The presented data and representative experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who utilize this important tertiary amine in their work. The provided workflow diagram illustrates a standard procedure for its laboratory-scale preparation and purification.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound|lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H21N | CID 7616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CAS-102-69-2, this compound for Synthesis Manufacturers, Suppliers & Exporters in India | 251115 [cdhfinechemical.com]

- 7. tripropyl amine, 102-69-2 [thegoodscentscompany.com]

- 8. EP2588442B1 - Method for producing tri-n-propyl amine (tpa) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Tripropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tripropylamine in various organic solvents. This compound is a versatile tertiary amine utilized as a chemical intermediate, a solvent in reaction media and extraction processes, and a coreactant in applications such as electrochemiluminescence.[1][2][3] A thorough understanding of its solubility characteristics is crucial for process development, formulation, and chemical synthesis.

Core Principles of this compound Solubility

The solubility of this compound, an aliphatic amine, is dictated by its molecular structure and the polarity of the solvent. As a tertiary amine with three propyl groups, it possesses a significant nonpolar character, while the lone pair of electrons on the nitrogen atom allows for interactions with polar solvents. Generally, this compound is soluble in a wide array of organic solvents.[4][5] The principle of "like dissolves like" is a useful guide, suggesting that its miscibility will be high in other nonpolar to moderately polar organic liquids.[6]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in many organic solvents is not extensively documented in publicly available literature, a combination of reported values and qualitative descriptions provides a strong indication of its solubility profile. The following table summarizes the available data.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Notes |

| Alcohols | Methanol | Soluble | Not Specified | A solution of 1000 µg/mL is commercially available, indicating at least this level of solubility.[7] |

| Ethanol | Very Soluble / Soluble | Not Specified | Described as "very soluble" and "soluble" across multiple sources.[3][8][9][10][11] | |

| Ethers | Diethyl Ether | Very Soluble / Soluble | Not Specified | Consistently reported as "very soluble" or "soluble".[3][8][10][11] |

| Ketones | Acetone | Soluble | Not Specified | Structurally similar amines like dipropylamine are reported as soluble in acetone.[12] |

| Methyl Ethyl Ketone | Miscible | Not Specified | MEK is miscible with most organic solvents.[13] | |

| Hydrocarbons | Heptane | Predicted to be Miscible | Not Specified | As a nonpolar solvent, heptane is expected to be miscible with the largely nonpolar this compound.[14] |

| Toluene | Predicted to be Miscible | Not Specified | Aromatic hydrocarbons are generally good solvents for amines. | |

| Water | Water | 0.44 g/L | 20 | A safety data sheet provides this specific value.[15] |

| 0.748 g/L | 25 | Sourced from the AQUASOL dATAbASE of Aqueous Solubility.[9] | ||

| 2.6 g/L | 20 | Multiple sources cite this value.[3][4][16] |

Note: "Miscible" indicates that the substances are soluble in all proportions. "Very Soluble" and "Soluble" indicate a high degree of solubility, though not necessarily infinite.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following is a generalized protocol for the quantitative analysis of this compound solubility in an organic solvent.

Objective:

To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity, ≥98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Syringes and vials for GC analysis

-

Glassware (beakers, graduated cylinders, flasks)

Procedure:

-

Preparation of a Saturated Solution:

-

In a series of sealed glass vials, add an excess amount of this compound to a known volume of the organic solvent. The excess amine will form a separate layer or a cloudy suspension.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved amine. A period of 24 to 48 hours is typically recommended.

-

After agitation, allow the vials to rest in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

-

-

Sample Collection and Preparation:

-

Carefully extract an aliquot of the clear, saturated solvent phase, ensuring that no undissolved this compound is transferred.

-

To aid in the separation of any fine, suspended droplets, the aliquot can be centrifuged.

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the sample with a known volume of the pure solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis (GC-FID/MS):

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards using GC-FID or GC-MS to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same GC conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in terms of g/L, mol/L, or g/100g of solvent.

-

Alternative Gravimetric Method:

For a less instrument-intensive approach, a gravimetric method can be employed.

-

After collecting a known mass of the saturated solution, the solvent can be evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).

-

The mass of the remaining this compound is then measured.

-

The solubility is calculated as the mass of the residual this compound per mass or volume of the solvent.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of this compound in a target organic solvent.

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of this compound's solubility in organic solvents, essential for its effective application in research and industrial settings. For critical applications, the experimental determination of solubility under specific process conditions is strongly recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound = 98 102-69-2 [sigmaaldrich.com]

- 3. Tri-n-propylamine, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 1 L | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. achemtek.com [achemtek.com]

- 8. This compound [chemister.ru]

- 9. This compound | C9H21N | CID 7616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. This compound [chembk.com]

- 12. dipropylamine [chemister.ru]

- 13. tera.org [tera.org]

- 14. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. TRI-n-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 16. This compound|lookchem [lookchem.com]

The Reaction of Tripropylamine with Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core principles, mechanisms, and applications of the reactions between tripropylamine (TPrA) and various acids. As a sterically hindered tertiary amine, TPrA exhibits unique reactivity that is leveraged across diverse fields, including organic synthesis, analytical chemistry, and materials science. This document details the fundamental acid-base chemistry, presents quantitative data, outlines experimental protocols, and visualizes key reaction pathways.

Core Principles of this compound Reactivity

This compound, with the chemical formula (CH₃CH₂CH₂)₃N, is a tertiary aliphatic amine characterized by three propyl groups attached to a central nitrogen atom. Its chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a moderately strong base.

Basicity and Protonation

TPrA functions as a Brønsted-Lowry base, readily accepting a proton (H⁺) from an acid to form its conjugate acid, the tripropylammonium ion.[1][2] The strength of its basicity is quantified by the pKa of this conjugate acid, which is approximately 10.65.[3][4] This value indicates that TPrA is a stronger base than ammonia (pKa of NH₄⁺ ≈ 9.2) and aromatic amines like pyridine, but its basicity is comparable to other trialkylamines such as triethylamine (pKa of conjugate acid ≈ 10.8).[5][6]

The reaction with a generic Brønsted-Lowry acid (HA) proceeds as follows:

(CH₃CH₂CH₂)₃N + HA ⇌ (CH₃CH₂CH₂)₃NH⁺ + A⁻

These neutralization reactions are typically exothermic, forming a salt composed of the tripropylammonium cation and the conjugate base of the acid.[4][7]

Steric Effects